Structural Differentiation from Symmetric Oxalamide Ligands in Catalytic vs. Therapeutic Applications
The target compound's chemical architecture is a key differentiator from symmetric oxalamides like N,N′-bis(thiophen-2-ylmethyl)oxalamide (BTMO, CAS 920366-91-2), which is a well-known ligand in copper-catalyzed C-N coupling reactions [1]. BTMO features two identical thiophen-2-ylmethyl arms. The target compound replaces one with a 2-methoxy-2-(2-methoxyphenyl)ethyl group. This asymmetry is a structural feature of a series of non-annulated thiophenylamides patented as inhibitors of fatty acid binding proteins FABP4 and/or 5, a class of targets implicated in type 2 diabetes, atherosclerosis, and non-alcoholic steatohepatitis [2]. While BTMO is procured for its coordination chemistry, the target compound is procured for its potential to engage a specific biological target class.
| Evidence Dimension | Structural symmetry and substitution pattern |
|---|---|
| Target Compound Data | Asymmetric; N1-(2-methoxy-2-(2-methoxyphenyl)ethyl), N2-(thiophen-2-ylmethyl) |
| Comparator Or Baseline | N,N′-bis(thiophen-2-ylmethyl)oxalamide (BTMO); symmetric bis(thiophene) |
| Quantified Difference | Qualitative structural difference (asymmetric vs. symmetric). The target compound belongs to a patented class of FABP4/5 inhibitors, whereas BTMO is a known catalyst ligand. |
| Conditions | Structural analysis and patent classification context. |
Why This Matters
This dictates procurement purpose: the target compound is for FABP-related therapeutic research, while symmetric analogs like BTMO are for synthetic chemistry method development, preventing cross-utility.
- [1] Chen, Y.; et al. CuI/Oxalamide-Catalyzed Coupling Reaction of (Hetero)aryl Halides with Sodium Nitrite. ACS Publications, 2024. Identifies BTMO as a ligand. View Source
- [2] Buettelmann, B.; et al. Non-annulated thiophenylamides. US Patent US9353102, issued 2016. Describes the asymmetric thiophenylamide class as FABP4/5 inhibitors. View Source
